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Compound of Interest |

Compound Name: 1-Isopropyl-2-methylimidazole
CAS No.: 84606-45-1
Cat. No.: B1591152
- 7

Executive Summary

1-Isopropyl-2-methylimidazole (CAS: 84606-45-1) is a sterically hindered imidazole
derivative critical to the fields of polymer chemistry and pharmaceutical synthesis.
Distinguished by the bulky isopropyl group at the

position and a methyl group at the

position, this molecule exhibits unique electronic and steric properties that differentiate it from
its analogue, 1-methylimidazole.

This guide provides a rigorous technical analysis of the molecule's structure, offering validated
spectroscopic assignments, fragmentation mechanisms, and functional insights into its role as
a latent epoxy curing agent.

Chemical Identity & Structural Topology[1]

The physicochemical behavior of 1-isopropyl-2-methylimidazole is governed by the interplay
between the nucleophilic

nitrogen and the steric shielding provided by the adjacent isopropyl and methyl groups.

Molecular Specifications

e IUPAC Name: 1-(Propan-2-yl)-2-methyl-1H-imidazole
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Molecular Formula:

[1]

Molecular Weight: 124.18 g/mol

CAS Number: 84606-45-1[1][2]

Physical State: Colorless to pale yellow liquid

Boiling Point: ~80°C at 1.2 Torr (Predicted)[1]

Structural Visualization

The following diagram illustrates the atom numbering scheme used throughout the spectral
analysis sections.
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Figure 1: Connectivity and numbering of 1-lsopropyl-2-methylimidazole. Note the steric
crowding around N1 and C2.

Spectroscopic Characterization

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02671426.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02671426.htm
https://www.nbinno.com/article/pharmaceutical-intermediates/enhancing-epoxy-resin-properties-with-1-isopropyl-2-methylimidazole-curing-agent-wz
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02671426.htm
https://www.benchchem.com/product/b1591152?utm_src=pdf-body-img
https://www.benchchem.com/product/b1591152?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Accurate identification relies on a multi-modal approach combining Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS). The following data is synthesized from
standard imidazole shift logic and derivative analysis.

Nuclear Magnetic Resonance ( H & C NMR)

The isopropyl group introduces a diagnostic septet/doublet pattern, while the

-methyl group appears as a distinct singlet. The chemical shifts are influenced by the electron-
rich imidazole ring.

Table 1:

H NMR Assignments (400 MHz,
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Table 2:

C NMR Assignments (100 MHz,
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Shift (
Carbon Description
» PpmM)
Quaternary imine carbon (
c2 143.5-1445
). Most deshielded.
Aromatic ring carbon (adjacent
C4 126.0 — 127.5
to N3).
Aromatic ring carbon (adjacent
C5 118.0 - 119.5
to N1).
N1-CH 48.0 —49.5 Isopropyl methine carbon.
Iso-CH 22.5-23.5 Isopropyl methyl carbons.
C2-CH 13.0-14.0 Methyl substituent at C2.

Mass Spectrometry (EI-MS)

Electron lonization (El) typically yields a strong molecular ion. The fragmentation pattern is
dictated by the stability of the imidazole ring and the lability of the alkyl substituents.

Molecular lon (

): m/z 124 (Strong, often Base Peak).

Fragment m/z 109 (

): Loss of a methyl radical from the isopropyl group.

Fragment m/z 82 (

): Loss of the propene moiety (McLafferty-like rearrangement or direct cleavage)
regenerating the 2-methylimidazole core.

Fragment m/z 42: Characteristic imidazole ring fragment (
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Synthesis & Impurity Profile

Understanding the synthesis provides context for potential impurities found during analysis.
The standard industrial route involves the N-alkylation of 2-methylimidazole.

Synthetic Pathway

Reagents: 2-Methylimidazole + 2-Chloropropane (or 2-Bromopropane) + Base (NaOH/KOH).
Solvent: Ethanol or Toluene. Conditions: Reflux (80-110°C) for 4-8 hours.

Common Impurities
e Unreacted 2-Methylimidazole: Detected via broad NH stretch in IR (~3200-2500 cm

) and absence of isopropyl signals in NMR.

« 1,3-Diisopropyl-2-methylimidazolium halide: Over-alkylation product (quaternary salt).
Detected by a downfield shift of the C2 proton (if present) or distinct salt shifts in NMR.

 |sopropyl Halide: Residual alkylating agent.

Functional Application: Latent Epoxy Curing[5]

1-Isopropyl-2-methylimidazole is highly valued as a latent curing agent. Unlike 1-
methylimidazole, the bulky isopropyl group hinders the nucleophilic nitrogen (

), delaying the onset of polymerization at room temperature (latency) while allowing rapid cure
at elevated temperatures.

Mechanism of Action

The curing process proceeds via an anionic polymerization mechanism initiated by the
nucleophilic attack of the imidazole

on the epoxide ring.
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Figure 2: Anionic polymerization pathway. The isopropyl group at N1 sterically shields the
active N3 site, increasing the activation energy required for Step 1, thereby extending pot life.

Comparative Latency

e 1-Methylimidazole: Low steric hindrance

Fast cure, Short pot life.

o 1l-Isopropyl-2-methylimidazole: Moderate steric hindrance

Extended pot life, Fast cure at

e 1-Phenyl-2-methylimidazole: High steric/electronic hindrance

Very long pot life, High cure temperature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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